molecular formula C20H17FO3 B14411152 Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- CAS No. 80752-29-0

Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans-

Cat. No.: B14411152
CAS No.: 80752-29-0
M. Wt: 324.3 g/mol
InChI Key: IKHDGUUDNVLLOY-FXAWDEMLSA-N
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Description

Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- is a complex organic compound belonging to the polycyclic aromatic hydrocarbons (PAHs) family PAHs are known for their multiple fused aromatic rings, which contribute to their stability and unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- typically involves multi-step organic reactions. The process may start with the preparation of the benz(a)anthracene core, followed by the introduction of functional groups such as diol, fluoro, hydroxymethyl, and methyl groups. Common reagents used in these reactions include fluorinating agents, reducing agents, and protecting groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Advanced purification techniques like chromatography and crystallization are often employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles like amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

    Chemistry: Used as a precursor for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • Benz(a)anthracene
  • Benz(a)anthracene-7,12-dione
  • Benz(a)anthracene-3,4-diol

Uniqueness

Benz(a)anthracene-10,11-diol, 3-fluoro-10,11-dihydro-7-(hydroxymethyl)-12-methyl-, trans- stands out due to its specific functional groups, which confer unique chemical and biological properties

Properties

CAS No.

80752-29-0

Molecular Formula

C20H17FO3

Molecular Weight

324.3 g/mol

IUPAC Name

(10S,11S)-3-fluoro-7-(hydroxymethyl)-12-methyl-10,11-dihydrobenzo[a]anthracene-10,11-diol

InChI

InChI=1S/C20H17FO3/c1-10-18-13-5-3-12(21)8-11(13)2-4-14(18)16(9-22)15-6-7-17(23)20(24)19(10)15/h2-8,17,20,22-24H,9H2,1H3/t17-,20+/m0/s1

InChI Key

IKHDGUUDNVLLOY-FXAWDEMLSA-N

Isomeric SMILES

CC1=C2C3=C(C=CC2=C(C4=C1[C@@H]([C@H](C=C4)O)O)CO)C=C(C=C3)F

Canonical SMILES

CC1=C2C3=C(C=CC2=C(C4=C1C(C(C=C4)O)O)CO)C=C(C=C3)F

Origin of Product

United States

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